![molecular formula C10H14LiNS B2678980 Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate CAS No. 2343963-97-1](/img/structure/B2678980.png)
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate
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Overview
Description
“Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is a compound composed of lithium, dimethylamino, ethyl, and benzenethiolate. It has a CAS Number of 2343963-97-1 . The IUPAC name for this compound is lithium (S)-2- (1- (dimethylamino)ethyl)benzenethiolate .
Molecular Structure Analysis
The molecular formula for “Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is C10H14LiNS . It has an average mass of 187.231 Da and a monoisotopic mass of 187.100693 Da . The InChI code for this compound is 1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1 .Physical And Chemical Properties Analysis
“Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is a powder . It has a molecular weight of 187.23 . The compound is stored at a temperature of -10 .Scientific Research Applications
- Application : EN300-7425836 can serve as an anodic protective layer. Researchers have developed a high-charge density cationic polymer, poly(octaallyltetraazacyclo-decane nitrate) (POTA-NO3), which moderates Li+ deposition and enhances Li+ transport efficiency . With this protective layer, Li||Li symmetric batteries achieved stable cycling over 6300 hours at a high current density of 5 mA cm−2.
- Application : EN300-7425836 could be explored in SSEs to mitigate lithium dendrite propagation. Understanding its interaction with interfaces (e.g., Li/Li7La3Zr2O12, Li/polyethylene oxide, Li/Na-superionic conductor, and Li/sulfide) is crucial for developing strategies to enhance battery performance .
Lithium Metal Batteries (LMBs)
Solid-State Lithium Metal Batteries
Safety and Hazards
properties
IUPAC Name |
lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWILLQRSSZQJ-QRPNPIFTSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1[S-])N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@@H](C1=CC=CC=C1[S-])N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate |
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